BENGHE Foundational & Exploratory

Check Availability & Pricing

AB103 (Reltecimod): A Technical Guide to Its
Sequence, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 103
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Executive Summary

AB103, also known as Reltecimod, is a synthetic ten-amino-acid peptide that has been
investigated for its potential therapeutic effects in severe inflammatory conditions such as
necrotizing soft tissue infections (NSTI) and sepsis. This document provides a comprehensive
technical overview of AB103, including its amino acid sequence, a detailed methodology for its
chemical synthesis, its mechanism of action as a CD28 antagonist, and a summary of key
preclinical and clinical findings. The development of Reltecimod was ultimately discontinued,
but the data generated from its investigation provide valuable insights for the development of
future immunomodulatory therapies.

AB103 Peptide Sequence
The amino acid sequence of AB103 (Reltecimod) is as follows:

D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-alpha-aspartyl-D-
alanine

This specific sequence, including the presence of D-amino acids at the N- and C-termini, is
crucial for its biological activity and stability.

Chemical Synthesis of AB103
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The synthesis of AB103 is achieved through solid-phase peptide synthesis (SPPS) using Fmoc
(9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of
amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

e Fmoc-protected amino acids (D-Ala, L-Ser(tBu), L-Pro, L-Met, L-Leu, L-Val, L-Ala, L-Tyr(tBu),
L-Asp(OtBu))

e Rink Amide MBHA resin

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)
e Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

o Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5
VIVIV)

e Solvents: Dichloromethane (DCM), DMF, Diethyl ether

HPLC grade water and acetonitrile

Synthesis Protocol

A detailed protocol for the solid-phase synthesis of AB103 is provided below.
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Step Procedure Description
Rink Amide MBHA resin is
1 Resin Swelling swollen in DMF for 30 minutes

in a reaction vessel.

First Amino Acid Coupling (D-

Alanine)

The C-terminal Fmoc-D-Ala-
OH is coupled to the resin
using HBTU/HOBt and DIPEA
in DMF. The reaction is
monitored for completion using

a Kaiser test.

3 Fmoc Deprotection

The Fmoc protecting group is
removed from the N-terminus
of the coupled amino acid by

treatment with 20% piperidine
in DMF.

Sequential Amino Acid

Coupling

The subsequent Fmoc-
protected amino acids (L-
Asp(OtBu), L-Tyr(tBu), L-Ala,
L-Val, L-Leu, L-Met, L-Pro, L-
Ser(tBu), D-Ala) are
sequentially coupled following
the deprotection step. Each
coupling and deprotection
cycle is followed by thorough
washing with DMF and DCM.

5 Final Fmoc Deprotection

After the final amino acid is
coupled, the terminal Fmoc

group is removed.

6 Cleavage and Deprotection

The peptide is cleaved from
the resin, and the side-chain
protecting groups are removed
by treating the resin with the

cleavage cocktail for 2-3 hours.
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The cleaved peptide is
precipitated with cold diethyl
ether, centrifuged, and the
Peptide Precipitation and pellet is washed. The crude
Purification peptide is then purified by
reverse-phase high-
performance liquid
chromatography (RP-HPLC).

The purified peptide fractions
are pooled and lyophilized to
obtain the final AB103 peptide

Lyophilization and as a white powder. The identity

Characterization and purity of the peptide are
confirmed by mass
spectrometry (MS) and
analytical HPLC.

Mechanism of Action: CD28 Antagonism

AB103 functions as a CD28 antagonist.[1] In severe infections, an overactivation of the
immune system can lead to a "cytokine storm," causing significant tissue damage and organ
failure. T-cell activation is a critical step in this process and requires two signals: the binding of
the T-cell receptor (TCR) to an antigen presented by an antigen-presenting cell (APC), and a
co-stimulatory signal. One of the most important co-stimulatory signals is the interaction
between the CD28 receptor on T-cells and its ligands (B7-1/B7-2) on APCs.

AB103 is a peptide mimetic of the CD28 homodimer interface. By binding to CD28, it is thought
to interfere with the co-stimulatory signal, thereby dampening the excessive T-cell activation
and the subsequent release of pro-inflammatory cytokines.[1] This targeted immunomodulation
aims to control the hyperinflammatory response without causing broad immunosuppression.
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AB103 Mechanism of Action

Preclinical Studies

AB103 has been evaluated in various preclinical models of severe infection.

Murine Sepsis Model (Cecal Ligation and Puncture -

CLP)

The CLP model is a well-established animal model that mimics human polymicrobial sepsis.

e Animal Model: Male BALB/c mice are used.

e Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.

e Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is
ligated distal to the ileocecal valve and punctured once or twice with a needle (e.g., 21-
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gauge). A small amount of fecal matter is extruded to induce peritonitis. The abdominal
incision is then closed.

o Treatment: AB103 (e.g., 5 mg/kg) or a placebo is administered intravenously at various time
points post-CLP.[1]

e Monitoring: Survival is monitored for a defined period (e.g., 7 days).

o Endpoint Analysis: In some studies, bacterial load in the peritoneum and blood, as well as
cytokine levels in plasma and peritoneal fluid, are measured at specific time points.[1]
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CLP Experimental Workflow
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In a murine CLP model, a single dose of AB103 administered 12 or 24 hours post-CLP, in
conjunction with moxifloxacin, significantly increased survival rates to 100% and 62.2%
respectively, compared to 25% with moxifloxacin alone.[1] AB103 administration was also
associated with a reduction in pro-inflammatory cytokines (TNF-aq, IL-6), decreased neutrophil
recruitment, and a lower bacterial load in the peritoneum, blood, and various tissues.[1]

Treatment Group Survival Rate (%)
Moxifloxacin alone (at 12h) 25%

AB103 (at 12h) + Moxifloxacin 100%

AB103 (at 24h) + Moxifloxacin 62.2%

Clinical Development for Necrotizing Soft Tissue
Infections (NSTI)

AB103, under the name Reltecimod, underwent clinical development for the treatment of NSTI,
a severe and rapidly progressing bacterial infection.

Phase 2 Clinical Trial

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the
safety and efficacy of AB103 in patients with NSTI. Patients received a single intravenous dose
of AB103 (0.25 mg/kg or 0.5 mg/kg) or placebo.[2] The trial demonstrated that AB103 was well-
tolerated and showed a meaningful improvement across multiple endpoints compared to
placebo, including a faster resolution of organ dysfunction.[2]

Phase 3 Clinical Trial (ACCUTE)

The ACCUTE (AB103 Clinical Composite Endpoint StUdy in necrotizing soft Tissue infEctions)
trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to assess the
efficacy and safety of a single 0.5 mg/kg dose of Reltecimod in patients with NSTI.[3]

e Population: 290 patients with surgically confirmed NSTI and organ dysfunction.[3]
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« Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo administered
within 6 hours of the initial surgical debridement.[3]

» Primary Endpoint: A composite endpoint termed the Necrotizing Infection Clinical Composite
Endpoint (NICCE), which included survival at day 28, number of debridements, absence of
amputations beyond the first surgery, and resolution of organ dysfunction.[3]

The ACCUTE trial did not meet its primary composite endpoint in the modified intent-to-treat
(mITT) population.[3] However, a prespecified per-protocol (PP) analysis showed a statistically
significant improvement in the primary endpoint for the Reltecimod group.[3] Furthermore,
Reltecimod was associated with a significant improvement in the resolution of organ
dysfunction in both the mITT and PP populations.[3]

Endpoint Reltecim Placebo p-value Reltecim Placebo p-value
ndpoin
s od (mITT) (mITT) (mITT) od (PP) (PP) (PP)
NICCE
48.6% 39.9% 0.135 54.3% 40.3% 0.021

Success
Resolution
of Organ

) 65.1% 52.6% 0.041 70.9% 53.4% 0.005
Dysfunctio

n

Data from the ACCUTE Phase 3 Trial[3]

Experimental Protocols
Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine
levels in biological samples.

o Sample Collection and Preparation: Blood samples are collected and centrifuged to obtain
plasma or serum.

o Plate Coating: Microtiter plates are coated with a capture antibody specific for the cytokine of
interest (e.g., anti-TNF-a or anti-1L-6).
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Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer.

Sample Incubation: Samples and standards are added to the wells and incubated to allow
the cytokine to bind to the capture antibody.

Detection Antibody: A biotinylated detection antibody specific for a different epitope on the
cytokine is added.

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which
binds to the biotinylated detection antibody.

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by
HRP to produce a colored product.

Signal Detection: The reaction is stopped, and the absorbance is measured at a specific
wavelength. The concentration of the cytokine in the sample is determined by comparison to
a standard curve.
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ELISA Experimental Workflow
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Conclusion

AB103 (Reltecimod) is a rationally designed peptide with a unique mechanism of action
targeting the CD28 co-stimulatory pathway to modulate the host inflammatory response.
Preclinical studies demonstrated its efficacy in improving survival and reducing inflammation in
models of severe infection. While the Phase 3 ACCUTE trial in NSTI did not meet its primary
endpoint in the mITT population, it showed a significant effect on the resolution of organ
dysfunction, a clinically meaningful outcome. The journey of AB103 provides a valuable case
study and a wealth of data for the development of novel therapies for critical care conditions
driven by dysregulated inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15140948?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-60761-058-8_23
https://experiments.springernature.com/articles/10.1007/978-1-60761-058-8_23
https://pubmed.ncbi.nlm.nih.gov/35619035/
https://pubmed.ncbi.nlm.nih.gov/35619035/
https://www.researchgate.net/figure/A-single-dose-of-AB103-improves-survival-after-cecal-ligation-puncture-CLP-Delayed_fig4_329801868
https://www.benchchem.com/product/b15140948#ab103-peptide-sequence-and-synthesis
https://www.benchchem.com/product/b15140948#ab103-peptide-sequence-and-synthesis
https://www.benchchem.com/product/b15140948#ab103-peptide-sequence-and-synthesis
https://www.benchchem.com/product/b15140948#ab103-peptide-sequence-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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